
1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid
Übersicht
Beschreibung
“1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid” is a chemical compound with diverse applications in scientific research. It has a molecular formula of C11H9NO2S and a molecular weight of 219.25966 g/mol . The molecule contains a total of 26 bonds, including 17 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 Thiazole .
Synthesis Analysis
The synthesis of benzothiazoles, which is a key component of the compound, has been extensively studied. A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis
The molecular structure of “1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid” includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 26 bonds, including 17 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 Thiazole .Chemical Reactions Analysis
The chemical reactions involving benzothiazoles have been well-documented. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles . A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid” include its molecular formula (C11H9NO2S), molecular weight (219.25966 g/mol), and the presence of various types of bonds and rings .Wissenschaftliche Forschungsanwendungen
Antitumor Potential
Benzothiazole derivatives, including those related to 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid, have been synthesized and evaluated for their antitumor properties. For instance, a derivative displayed selective cytotoxicity against tumorigenic cell lines and exhibited significant in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).
Synthesis of Heterocyclic Derivatives
New heterocyclic derivatives of cyclopropane dicarboxylic acid, encompassing thiadiazole and 1,2,4-triazole moieties, have been synthesized. These involve the reaction of 1,1-cyclopropane dicarboxylic acid with compounds such as thiosemicarbazide (Sharba et al., 2005).
Development of Fluorescent Probes
A series of novel quinoline derivatives incorporating benzothiazole units have been developed as fluorescent probes. These compounds have been observed to emit green light in various solvents, showing potential as fluorescent materials in chemical research (Bodke et al., 2013).
Polymerization Applications
The compound has been involved in the synthesis of specific polymers. For instance, the polymerization of 1,3-bis[(1-alkoxycarbonyl-2-vinylcyclopropane-1-yl)carboxy]benzenes has been explored, with these compounds forming hard, transparent, crosslinked polymers (Moszner et al., 1999).
Synthesis of Cycloaddition Products
The enantioselective dearomative [3+2] cycloaddition reactions involving benzothiazoles have been studied. This research provides a methodology to create a variety of hydropyrrolo[2,1-b]thiazole compounds, demonstrating potential applications in synthetic chemistry (Wang et al., 2016).
Antimicrobial Activities
Compounds synthesized from 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid have been tested for their antimicrobial properties. Studies have indicated that these compounds exhibit varying degrees of activity against a range of bacterial and fungal species (Patel et al., 2010; Patel et al., 2011; Deohate et al., 2013).
Synthesis of Novel Chelating Ligands
New chelating ligands incorporating benzothiazole units have been synthesized and their complexes with various metals like platinum, palladium, and copper have been studied. These ligands and their complexes have shown potential in cytotoxic activity, thus indicating possible therapeutic applications (Budzisz et al., 2010).
Monitoring of Environmental Contaminants
The compound has been used in developing methods for monitoring environmental contaminants. For example, a method involving solid-phase extraction followed by gas chromatography-tandem mass spectrometry was developed for the determination of pyrethroid metabolites in human urine, where cyclopropane carboxylic acid derivatives are significant (Arrebola et al., 1999).
Eigenschaften
IUPAC Name |
1-(1,3-benzothiazol-6-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-10(14)11(3-4-11)7-1-2-8-9(5-7)15-6-12-8/h1-2,5-6H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARGEVMBPSORNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC3=C(C=C2)N=CS3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



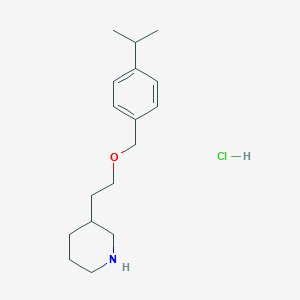
![4-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1397374.png)
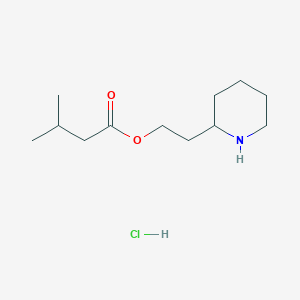
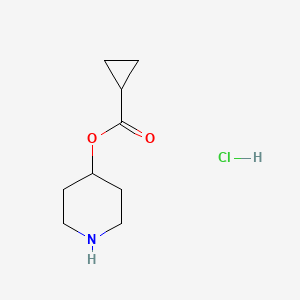
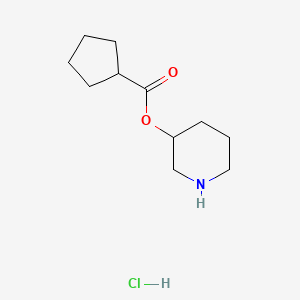
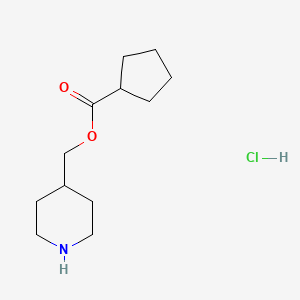

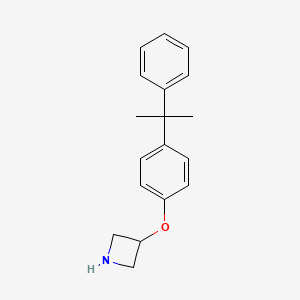
![2-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397385.png)
![1-{4-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1397386.png)
![2-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397387.png)
![3-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397388.png)
![3-[(2,3-Dichlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397390.png)
![4-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397394.png)